10- to 60-Fold Higher Binding Affinity for Estrogen Receptor Compared to Tamoxifen
Droloxifene demonstrates a 10- to 60-fold higher binding affinity for the estrogen receptor (ER) compared to tamoxifen in direct competitive binding assays [1]. This increased affinity is attributed to the 3-hydroxy group on its triphenylethylene backbone, which enhances receptor interaction [2].
| Evidence Dimension | Estrogen Receptor Binding Affinity |
|---|---|
| Target Compound Data | 10- to 60-fold higher affinity relative to tamoxifen |
| Comparator Or Baseline | Tamoxifen (baseline affinity of 1x) |
| Quantified Difference | 10-60x higher |
| Conditions | Competitive binding assay using cytosolic estrogen receptor from rabbit uteri |
Why This Matters
Higher binding affinity enables lower effective concentrations in vitro and may translate to improved therapeutic index and reduced off-target effects, making droloxifene a preferred tool for ER-dependent studies where receptor occupancy is critical.
- [1] Hasmann M, Rattel B, Löser R. Preclinical data for Droloxifene. Cancer Lett. 1994 Sep 15;84(2):101-16. View Source
- [2] Löser R, Seibel K, Huber HJ. Pharmacological activities of droloxifene isomers. Anticancer Res. 1988 Nov-Dec;8(6):1271-4. View Source
